2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-10-13(22(25)26)6-7-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDIBVQUHTGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Chlorobenzoic Acid
The benzamide core of the target compound originates from 2-chloro-5-nitrobenzoic acid, which is typically synthesized via nitration of 2-chlorobenzoic acid. Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C directs the nitro group predominantly to the para position relative to the carboxylic acid group, yielding 2-chloro-5-nitrobenzoic acid as the major product. Side products, such as the 2-chloro-3-nitro isomer, are minimized by maintaining low temperatures and controlled addition rates.
Table 1: Optimization of Nitration Conditions for 2-Chlorobenzoic Acid
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 78 | 95 |
| Fuming HNO₃ | 10–15 | 65 | 89 |
| Acetyl nitrate | -10–0 | 82 | 97 |
Conversion to Acid Chloride
The carboxylic acid is subsequently activated via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride (3.0 equiv) in refluxing toluene (80°C, 4 h) achieves near-quantitative conversion to 2-chloro-5-nitrobenzoyl chloride, which is isolated by distillation under reduced pressure. Alternatively, oxalyl chloride with catalytic dimethylformamide (DMF) in dichloromethane (DCM) at room temperature provides comparable yields but requires stringent moisture control.
Synthesis of the Aniline Derivative
Preparation of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline
The aniline component, 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline, is synthesized through a sequential alkylation-cyclization strategy. Starting with 3-nitro-4-methylaniline , the primary amine is protected as an acetyl derivative using acetic anhydride. Subsequent treatment with 4-bromobutanoyl chloride in tetrahydrofuran (THF) introduces the butanoyl side chain at the meta position. Cyclization to form the pyrrolidinone ring is achieved via intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF, 80°C), followed by hydrolysis of the acetyl group using hydrochloric acid.
Table 2: Cyclization Conditions for Pyrrolidinone Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 |
| NaH | THF | 60 | 65 |
| DBU | DCM | 25 | 58 |
Reduction of the Nitro Group
The nitro group in the intermediate 3-(2-oxopyrrolidin-1-yl)-4-methylnitrobenzene is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol at 25°C. This step proceeds quantitatively, affording 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with >99% purity after filtration and solvent removal.
Coupling Reactions to Form the Target Compound
Amide Bond Formation
The final coupling of 2-chloro-5-nitrobenzoyl chloride and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline is performed in anhydrous DCM using triethylamine (TEA) as a base. A molar ratio of 1:1.2 (acid chloride:aniline) ensures complete conversion, with the reaction typically complete within 2 hours at 0°C. Alternative coupling agents such as HATU or EDCl/HOBt in DMF have been explored but offer no significant yield improvement over the traditional Schotten-Baumann approach.
Table 3: Comparison of Coupling Reagents
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TEA | DCM | 88 | 98 |
| HATU/DIEA | DMF | 85 | 97 |
| EDCl/HOBt | THF | 82 | 96 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (4:1), yielding 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide as a pale-yellow crystalline solid. Purity is confirmed by HPLC (C18 column, 210 nm detection, >99%), and structural validation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Industrial-Scale Considerations
Solvent Recycling and Waste Management
Large-scale syntheses prioritize solvent recovery, particularly toluene and DCM, via fractional distillation. Nitration waste streams containing residual nitric acid are neutralized with aqueous sodium bicarbonate before disposal.
Catalytic Efficiency
The use of Pd/C for nitro reduction is economically favorable due to catalyst recyclability. Leaching tests confirm <0.1% Pd loss per cycle, enabling at least five reuse iterations without significant activity decline.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidinone moiety may also play a role in binding to specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl}phenyl)benzamide
Uniqueness
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a nitro group, chloro group, and pyrrolidinone moiety in this particular arrangement is not commonly found in other compounds, making it a valuable subject for research.
This detailed article provides a comprehensive overview of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure characterized by a chloro group, a nitro group, and a pyrrolidine moiety, which may contribute to its interactions with various biological targets.
The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves several steps, including the use of specific reagents and conditions that optimize yield and purity. Common reagents include nucleophiles like amines or thiols, and solvents such as N,N′-dimethylformamide. The compound's structure is critical for its biological activity, as the presence of both electron-donating and electron-withdrawing groups can influence its reactivity and interaction with biological systems .
Biological Activity
Research indicates that 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide exhibits significant biological activities, particularly in the antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with cell proliferation and survival. Notably, studies have shown that this compound can induce apoptosis in cancer cells by disrupting metabolic pathways related to cancer progression .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it inhibits bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The exact mechanisms are still under investigation, but it is hypothesized that the compound interferes with bacterial enzyme activity or disrupts cell membrane integrity .
Anticancer Activity
In cancer research, 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has been shown to inhibit enzymes involved in cancer cell metabolism. For instance, it has been identified as an inhibitor of α-glucosidase and α-amylase, with IC50 values indicating strong inhibitory potential compared to established drugs like acarbose . The structure-activity relationship (SAR) studies suggest that the presence of both chloro and nitro groups enhances its anticancer efficacy by facilitating interactions with target proteins .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide:
Q & A
Q. Advanced
- Forced degradation studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) followed by HPLC analysis to track decomposition .
- pH stability profiling : Incubation in buffers (pH 3–9) to identify labile bonds (e.g., amide hydrolysis at pH < 4) .
- Mass spectrometry : Identification of degradation products (e.g., nitro reduction to amine under reductive conditions) .
What strategies are effective for profiling biological activity across diverse targets?
Q. Advanced
- High-throughput screening (HTS) : 384-well plate assays against kinase or GPCR libraries .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- In vivo models : Xenograft studies in mice to evaluate antitumor efficacy and toxicity .
How can the drug development potential of this compound be evaluated?
Q. Advanced
- ADMET profiling :
- Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : Liver microsome stability tests (t₁/₂ > 30 min) .
- Toxicity : Ames test for mutagenicity and hERG assay for cardiac risk .
How can computational tools guide the design of analogs with improved properties?
Q. Advanced
- Molecular dynamics simulations : Predicting binding modes and residence times in target pockets .
- QSAR modeling : Using descriptors (logP, polar surface area) to optimize bioavailability .
- Bioisostere replacement : Substituting nitro with cyano to reduce metabolic liability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
